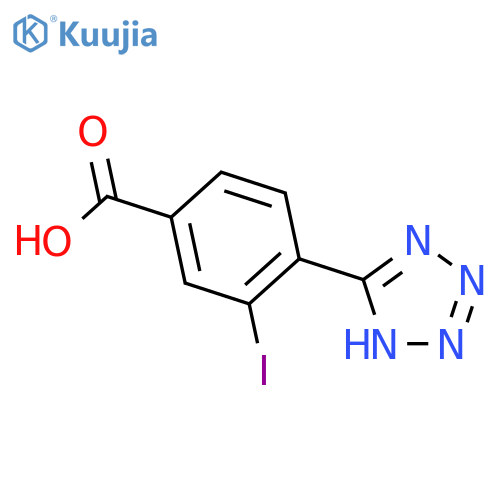

Cas no 1131588-15-2 (3-Iodo-4-(1H-tetrazol-5-yl)benzoic acid)

1131588-15-2 structure

商品名:3-Iodo-4-(1H-tetrazol-5-yl)benzoic acid

3-Iodo-4-(1H-tetrazol-5-yl)benzoic acid 化学的及び物理的性質

名前と識別子

-

- 3-Iodo-4-(1H-tetrazol-5-yl)benzoic acid

- 3-iodo-4-(2H-tetrazol-5-yl)benzoic acid

- A802826

- AK133705

- CTK8E2082

- FT-0658296

- KB-145097

- SBB064852

- 1131588-15-2

- AKOS015855930

- DB-348312

- 3-Iodo-4-(1H-tetrazol-5-yl)benzoicacid

- DTXSID90660778

-

- インチ: InChI=1S/C8H5IN4O2/c9-6-3-4(8(14)15)1-2-5(6)7-10-12-13-11-7/h1-3H,(H,14,15)(H,10,11,12,13)

- InChIKey: ZTJYFGKYTVPQQK-UHFFFAOYSA-N

- ほほえんだ: C1=CC(=C(C=C1C(=O)O)I)C2=NNN=N2

計算された属性

- せいみつぶんしりょう: 315.94572g/mol

- どういたいしつりょう: 315.94572g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 253

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.3

- トポロジー分子極性表面積: 91.8Ų

3-Iodo-4-(1H-tetrazol-5-yl)benzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM159248-1g |

3-iodo-4-(1H-tetrazol-5-yl)benzoic acid |

1131588-15-2 | 95% | 1g |

$632 | 2023-03-07 | |

| Crysdot LLC | CD12179378-1g |

3-Iodo-4-(1H-tetrazol-5-yl)benzoic acid |

1131588-15-2 | 95+% | 1g |

$668 | 2024-07-23 | |

| Alichem | A019099125-1g |

3-Iodo-4-(1H-tetrazol-5-yl)benzoic acid |

1131588-15-2 | 95% | 1g |

$554.88 | 2023-09-04 |

3-Iodo-4-(1H-tetrazol-5-yl)benzoic acid 関連文献

-

1. Trigger-responsive engineered-nanocarriers and image-guided theranostics for rheumatoid arthritisNadim Ahamad,Ameya Prabhakar,Ekta Singh,Eshant Bhatia,Shivam Sharma,Rinti Banerjee Nanoscale, 2020,12, 12673-12697

-

2. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914

-

Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226

-

Y. S. Liu,X. Zhang,X. F. Yang,X. K. Hong,J. F. Feng,M. S. Si,X. F. Wang Phys. Chem. Chem. Phys., 2015,17, 10462-10467

-

Huang Zhou,Jian Zhang,Ibrahim Saana Amiinu,Chenyu Zhang,Xiaobo Liu,Wenmao Tu,Mu Pan,Shichun Mu Phys. Chem. Chem. Phys., 2016,18, 10392-10399

1131588-15-2 (3-Iodo-4-(1H-tetrazol-5-yl)benzoic acid) 関連製品

- 579486-61-6(4,6-dichloro-2-ethyl-1H-imidazo4,5-cpyridine)

- 1692492-85-5(2-methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine)

- 1823080-38-1(Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate)

- 396724-96-2(methyl 5-phenyl-3-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamidothiophene-2-carboxylate)

- 2137483-87-3(tert-butyl N-(2-{[2-(dimethylamino)ethyl](ethyl)amino}-4-hydroxycyclohexyl)carbamate)

- 1337256-51-5(2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol)

- 120466-68-4((1R)-1-(3,4,5-trimethoxyphenyl)ethan-1-ol)

- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)

- 1376259-14-1(3-Pyridinecarboxaldehyde, 5-(3,5-dimethyl-4-isoxazolyl)-)

- 2228726-78-9(2-(but-3-yn-2-yl)-4-methoxypyridine)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬